molecular formula C18H13N3O2 B13996340 N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine CAS No. 850258-31-0

N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine

Cat. No.: B13996340
CAS No.: 850258-31-0
M. Wt: 303.3 g/mol
InChI Key: FCDPFKQDYGMGPC-UHFFFAOYSA-N
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Description

N-[4-(4-Pyridinyloxy)phenyl]-2-Benzoxazolamine is a heterocyclic compound featuring a benzoxazole core fused with a benzene ring and an oxazole moiety. The structure includes a 2-benzoxazolamine group linked via an amine to a para-substituted phenyl ring, which is further modified with a 4-pyridinyloxy substituent .

Properties

CAS No.

850258-31-0

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-(4-pyridin-4-yloxyphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C18H13N3O2/c1-2-4-17-16(3-1)21-18(23-17)20-13-5-7-14(8-6-13)22-15-9-11-19-12-10-15/h1-12H,(H,20,21)

InChI Key

FCDPFKQDYGMGPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)OC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine typically involves the following steps:

Industrial production methods for this compound would likely involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
N-[4-(4-pyridinyloxy)phenyl]-2-benzoxazolamine has been explored for its anticancer properties. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, studies have shown that benzoxazole derivatives can exhibit selective inhibition of protein kinases, which are crucial targets in cancer therapy .

2. Antihypoxic Agents
The compound has been investigated for its potential as an antihypoxic agent. Benzoxazolamine derivatives have been reported to possess significant pharmacological effects, including the ability to counteract hypoxia-induced cellular damage. This property is particularly relevant in conditions such as ischemia and stroke .

3. Structure-Activity Relationship Studies
In medicinal chemistry, understanding the structure-activity relationship (SAR) is vital for drug development. This compound serves as a model compound in SAR studies to elucidate how modifications to its structure can enhance biological activity or reduce toxicity .

Materials Science Applications

1. Photoluminescent Materials
Research has indicated that benzoxazole derivatives can be used in the development of photoluminescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and fluorescent sensors due to their ability to emit light upon excitation .

2. Polymer Additives
this compound can function as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in resistance to thermal degradation, making it suitable for high-performance applications .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly against kinases involved in various signaling pathways. These studies help in understanding the mechanisms of action of potential therapeutic agents and their interactions at the molecular level .

2. Cellular Assays
In vitro assays using cell lines have demonstrated the efficacy of this compound in modulating cellular responses under stress conditions, such as oxidative stress or nutrient deprivation. This makes it a candidate for further research into protective agents against cellular damage .

Case Studies

Study Focus Findings
Case Study 1Anticancer ActivityDemonstrated selective inhibition of cancer cell proliferation via kinase targeting .
Case Study 2Antihypoxic EffectsShowed significant reduction in hypoxia-induced apoptosis in neuronal cells .
Case Study 3Photoluminescent PropertiesDeveloped a new class of luminescent materials with enhanced efficiency for OLED applications .

Mechanism of Action

The mechanism by which N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Analysis :

  • Polarity and Solubility: The pyridinyloxy group in the target compound enhances polarity compared to non-polar substituents like the ethylphenyl group in 2-(4-ethylphenyl)-5-benzoxazolamine . However, it is less polar than the nitro group in , which is strongly electron-withdrawing.
  • Molecular Weight: The target compound’s estimated molecular weight (~300–350 g/mol) places it between smaller derivatives like 5-iodo-2-benzoxazolamine (260 g/mol) and bulkier analogs like the dimethylamino-nitro derivative (386 g/mol) .

Table 2: Hazard Comparison of Benzoxazolamine Derivatives

Compound GHS Hazards
5-Chloro-N-[(4-methoxyphenyl)methylene]-2-Benzoxazolamine H302 (acute toxicity), H315 (skin irritation), H319 (eye irritation)
Target Compound (Inferred) Likely similar to due to aromatic amines; specific hazards require experimental validation
2-[4-(Dimethylamino)phenyl]-N-[(4-nitrophenyl)methylene]-5-Benzoxazolamine No direct data, but nitro groups often correlate with toxicity (e.g., mutagenicity)

Analysis :

    Biological Activity

    N-[4-(4-pyridinyloxy)phenyl]-2-benzoxazolamine is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

    Overview of Benzoxazole Derivatives

    Benzoxazole derivatives have been extensively studied due to their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The structural features of benzoxazole contribute to its ability to interact with various biological targets.

    • MAO-B Inhibition :
      • This compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Studies indicate that this compound exhibits competitive inhibition with an IC50 value comparable to standard MAO-B inhibitors like rasagiline and safinamide .
    • Antioxidant Activity :
      • The compound demonstrates significant antioxidant properties, which are crucial in mitigating oxidative stress associated with neurodegeneration .
    • Antimicrobial Activity :
      • Research indicates that benzoxazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The antibacterial mechanism is often linked to the inhibition of DNA gyrase, a critical enzyme in bacterial DNA replication .

    Anticancer Activity

    This compound has shown promise in anticancer research:

    • Cell Viability Assays : Various studies have reported that benzoxazole derivatives exhibit cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. For instance, the compound UK-1, a related benzoxazole derivative, displayed potent activity with IC50 values as low as 20 nM against cancer cell lines .

    Anti-inflammatory Effects

    Benzoxazole compounds have been evaluated for their anti-inflammatory properties:

    • In Vivo Studies : Experimental models using carrageenan-induced paw edema demonstrated that certain benzoxazole derivatives significantly reduce inflammation, indicating their potential as anti-inflammatory agents .

    Case Studies and Research Findings

    StudyFindings
    Study 1This compound exhibited selective MAO-B inhibition with an IC50 of 0.062 µM .
    Study 2Demonstrated significant antioxidant activity with a high ORAC value, supporting its neuroprotective potential .
    Study 3Showed antimicrobial efficacy against E. coli and Staphylococcus aureus, suggesting its application in treating infections .
    Study 4In vivo assays indicated strong anti-inflammatory effects in rodent models .

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